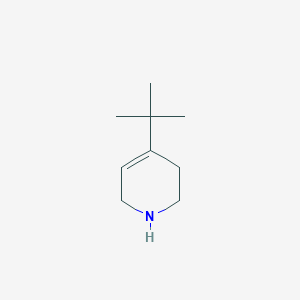

4-tert-Butyl-1,2,3,6-tetrahydropyridine

Description

4-tert-Butyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a bulky tert-butyl substituent at the 4-position of the heterocyclic ring. The tert-butyl group likely influences its lipophilicity, metabolic stability, and interaction with enzymes like monoamine oxidase (MAO), which are critical determinants of neurotoxicity in related compounds .

Properties

CAS No. |

61293-33-2 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

4-tert-butyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C9H17N/c1-9(2,3)8-4-6-10-7-5-8/h4,10H,5-7H2,1-3H3 |

InChI Key |

XNTFFUPDYBDWCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Neurotoxic Mechanisms

Key analogues and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

Mechanistic Insights from MPTP and BMTP Studies

- MPTP : Converts to MPP+ via MAO-B in astrocytes. MPP+ inhibits mitochondrial complex I, causing dopaminergic neuron death . Dose-dependent neurodegeneration is well-documented in mice and primates .

- BMTP: Despite structural similarity to MPTP, BMTP lacks neurotoxicity even at high doses.

- This contrasts with MPTP’s phenyl group, which facilitates efficient oxidation to MPP+ .

Neurotoxicity and Dopaminergic Selectivity

- MPTP : Selective for nigrostriatal dopaminergic neurons due to dopamine transporter (DAT)-mediated uptake of MPP+ . D3 receptor involvement enhances MPTP toxicity, as D3-deficient mice show reduced neuronal damage .

- 4-tert-Butyl derivative: No direct evidence of DAT affinity or mitochondrial inhibition exists. Its lipophilicity (from tert-butyl) may alter blood-brain barrier penetration compared to MPTP .

- 6-OHDA : Requires intracerebral administration due to poor BBB penetration; acts via oxidative stress rather than mitochondrial dysfunction .

Behavioral and Histopathological Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.